N4,N4-diMethylchroMan-4,8-diaMine

Description

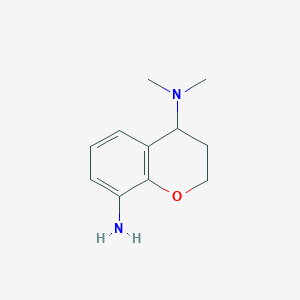

N4,N4-Dimethylchroman-4,8-diamine is a chroman-derived diamine featuring a benzopyran core with amine groups at the 4- and 8-positions. The 4-position amines are dimethylated, distinguishing it from simpler diamines. Chroman, a fused benzene and oxygen-containing heterocycle, confers unique electronic and steric properties.

Properties

IUPAC Name |

4-N,4-N-dimethyl-3,4-dihydro-2H-chromene-4,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-13(2)10-6-7-14-11-8(10)4-3-5-9(11)12/h3-5,10H,6-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVJEUWCUYNUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCOC2=C1C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N4,N4-diMethylchroMan-4,8-diaMine typically involves the reaction of chroman derivatives with methylating agents and amine sources. One common synthetic route includes the methylation of chroman-4,8-diamine using methyl iodide under basic conditions . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic processes and purification techniques .

Chemical Reactions Analysis

N4,N4-diMethylchroMan-4,8-diaMine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted chroman derivatives with altered functional groups .

Scientific Research Applications

N4,N4-diMethylchroMan-4,8-diaMine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4,N4-diMethylchroMan-4,8-diaMine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Diamines

The compound’s closest structural analogs include aromatic and heterocyclic diamines such as 4,4'-diaminodiphenyl ether, 3,3'-diaminobenzidine, and naphthalene-1,8-diamine (). Key differentiating factors are:

Table 1: Comparative Properties of Selected Diamines

Key Observations :

- Steric and Electronic Effects : The N,N-dimethyl groups in the target compound reduce nucleophilicity compared to primary amines (e.g., naphthalene-1,8-diamine), limiting its participation in reactions requiring unhindered amine coordination (e.g., metal complexation).

- Reactivity Under Acidic Conditions : Like naphthalene-1,8-diamine, this compound may undergo rearrangements or spiro-ketal formation in acidic environments, though the methyl groups could slow such processes .

- Solubility: The chroman backbone and dimethyl substitution enhance solubility in polar organic solvents (e.g., DMSO, acetone) relative to non-functionalized analogs like 4,4'-diaminodiphenyl ether.

Stability and Toxicity Considerations

- Thermal Stability : The chroman structure likely enhances thermal stability compared to aliphatic diamines (e.g., ethylene diamine).

- Toxicity: While data specific to this compound are unavailable, structurally related diamines (e.g., 3,3'-diaminobenzidine) exhibit carcinogenicity, necessitating caution in handling .

Biological Activity

N4,N4-diMethylchroMan-4,8-diaMine (CAS number 1423025-38-0) is a synthetic compound belonging to the class of chroman derivatives. It has garnered attention due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article will explore the biological activity of this compound, including its mechanisms of action, chemical properties, and relevant case studies.

The molecular formula of this compound is C11H16N2O. The compound features two methyl groups on the nitrogen atoms at positions 4 and 8 of the chroman structure, which significantly influences its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves:

- Methylation of chroman-4,8-diamine using methyl iodide under basic conditions.

- Various chemical reactions including oxidation with potassium permanganate or hydrogen peroxide, and reduction using lithium aluminum hydride.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The specific mechanisms through which it exerts these effects include:

- Inhibition of cell wall synthesis in bacteria.

- Disruption of membrane integrity in fungal cells.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through several mechanisms:

- Inhibition of specific enzymes involved in cancer cell proliferation.

- Modulation of signaling pathways related to cell survival and death.

The mechanism by which this compound affects biological systems involves interactions with various molecular targets. It is believed to bind to specific enzymes or receptors, thereby modulating their activity and influencing cellular processes.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating potent antimicrobial activity.

Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of this compound in human breast cancer cell lines. Results showed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. These findings suggest that further development could lead to effective therapeutic agents for cancer treatment.

Data Table: Biological Activity Summary

| Activity Type | Pathogen/Cell Type | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC lower than standard drugs | |

| Antimicrobial | Escherichia coli | Significant growth inhibition | |

| Anticancer | Breast cancer cells | Induced apoptosis | |

| Anticancer | Various cancer lines | Dose-dependent viability loss |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.